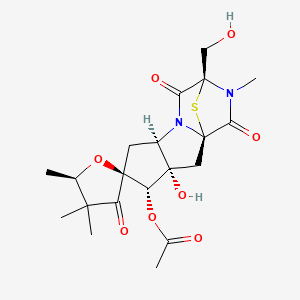
Phosphocysteamine
Übersicht
Beschreibung
Phosphocysteamine, auch bekannt als Cysteamine-S-phosphat, ist eine organische Schwefelverbindung mit der chemischen Formel C₂H₈NO₃PS. Es ist ein Derivat von Cysteamine, bei dem die Thiolgruppe durch eine Phosphorothioatgruppe ersetzt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Phosphocysteamine kann durch die Reaktion von Cysteamine mit Phosphorothioe Säure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels, um die Bildung der Phosphorothioat-Esterbindung zu erleichtern. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die Stabilität des Produkts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte, wie Kristallisation und Chromatographie. Der Einsatz von automatisierten Reaktoren und Durchfluss-Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
Phosphocysteamine unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe in Cysteamine kann oxidiert werden, um Disulfide zu bilden.
Reduktion: Die Phosphorothioatgruppe kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit Elektrophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Elektrophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Disulfide aus der Oxidation, reduzierte Phosphorothioate aus der Reduktion und substituierte Amino-Derivate aus Substitutionsreaktionen .
Wissenschaftliche Forschungsanwendungen
Phosphocysteamine hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen organischen Synthesereaktionen verwendet.
Biologie: Es wird untersucht, welche Rolle es in zellulären Prozessen spielt und ob es ein potenzielles Therapeutikum sein kann.
Medizin: this compound wird auf sein potenzielles Einsatzgebiet bei der Behandlung von Krankheiten wie nephropathischer Cystinose und als Radioprotektor untersucht.
Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet
Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch die Wechselwirkung mit zellulären Thiolgruppen aus. Es kann die Aktivität verschiedener Enzyme und Proteine durch die Bildung von Disulfidbrücken modulieren. Diese Wechselwirkung kann den Redoxzustand und die Signalwege der Zelle beeinflussen, was zu seinen therapeutischen Wirkungen führt. Zu den molekularen Zielstrukturen gehören Enzyme, die am Cystin-Stoffwechsel beteiligt sind, und Signalwege, die mit oxidativem Stress zusammenhängen .
Wirkmechanismus
Phosphocysteamine exerts its effects primarily through its interaction with cellular thiol groups. It can modulate the activity of various enzymes and proteins by forming disulfide bonds. This interaction can influence cellular redox states and signaling pathways, leading to its therapeutic effects. The molecular targets include enzymes involved in cystine metabolism and pathways related to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cysteamine: Die Stammverbindung von Phosphocysteamine, die in ähnlichen therapeutischen Anwendungen verwendet wird.
Cystamin: Ein oxidiertes Dimer von Cysteamine, das ebenfalls in der medizinischen Forschung eingesetzt wird.
Pantetheine: Ein Vorläufer bei der Biosynthese von Coenzym A, der mit dem Cysteamine-Stoffwechsel zusammenhängt
Einzigartigkeit
This compound ist einzigartig aufgrund seiner Phosphorothioatgruppe, die ihm besondere chemische Eigenschaften und biologische Aktivitäten verleiht. Diese Modifikation erhöht seine Stabilität und sein Potenzial als Therapeutikum im Vergleich zu seiner Stammverbindung, Cysteamine .
Eigenschaften
IUPAC Name |
2-aminoethylsulfanylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3PS/c3-1-2-8-7(4,5)6/h1-3H2,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPNFYXFSHGGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSP(=O)(O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206069 | |
| Record name | Phosphocysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5746-40-7 | |
| Record name | Cysteamine S-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphocysteamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC118587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphocysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHOCYSTEAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFH6A9S0V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1212293.png)





